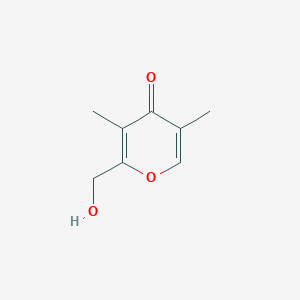

3,5-Dimethyl-2-hydroxymethyl-4-pyrone

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O3 |

|---|---|

Molecular Weight |

154.16 g/mol |

IUPAC Name |

2-(hydroxymethyl)-3,5-dimethylpyran-4-one |

InChI |

InChI=1S/C8H10O3/c1-5-4-11-7(3-9)6(2)8(5)10/h4,9H,3H2,1-2H3 |

InChI Key |

GBQUFZWUJOCWAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=COC(=C(C1=O)C)CO |

Origin of Product |

United States |

Synthetic Methodologies for 3,5 Dimethyl 2 Hydroxymethyl 4 Pyrone and Analogs

Total Synthesis Approaches to the Pyrone Core

The fundamental challenge in synthesizing 3,5-Dimethyl-2-hydroxymethyl-4-pyrone lies in the efficient construction of the substituted 4-pyrone ring system. Chemists have developed several reliable methods, which can be broadly categorized into multi-step conversions of linear molecules and direct cyclocondensation reactions.

Multi-Step Conversions from Open-Chain Precursors

The synthesis of 4-pyrone cores often begins with acyclic, or open-chain, starting materials that are sequentially modified and then cyclized. A prominent strategy involves the cyclization of 1,3,5-tricarbonyl compounds or their equivalents. mdpi.com This approach is considered biomimetic, as it mirrors the biosynthetic pathways catalyzed by polyketide synthases in nature. mdpi.com

One patented multi-step process for preparing 2-alkyl-3-hydroxy-4-pyrones, a class of compounds analogous to the target molecule, starts with an unsaturated ketone like pent-3-ene-2-one. google.com The process involves:

Reaction with a formate (B1220265) ester: The open-chain ketone is reacted with an alkyl formate in a basic medium to form a hydroxydienone intermediate. google.com

Acid-catalyzed cyclization: The intermediate is then treated with a strong acid, causing it to cyclize into a 2,3-dihydro-4-pyrone. google.com

Oxidation: The final step is the oxidation of the dihydro-pyrone to yield the aromatic 4-pyrone ring. google.com

This stepwise approach allows for controlled construction of the heterocyclic ring from readily available linear precursors.

Cyclocondensation Reactions in Pyrone Formation

Cyclocondensation reactions involve the joining of two or more molecules to directly form a ring, often in a single step. These methods are valued for their efficiency in building the pyrone scaffold.

A key example is the base-catalyzed intramolecular Claisen condensation. mdpi.com In one such synthesis, diethyl oxaloacetate is O-acylated with an arylacetyl chloride. The resulting intermediate then undergoes an intramolecular Claisen condensation, where a favorable 6-exo-trig cyclization leads to the formation of the pyrone ring over a competing furan-forming pathway. mdpi.com

Another powerful cyclocondensation approach is the transition-metal-free synthesis of 4-pyrones from diynones and water. mdpi.comresearchgate.net This method, promoted by trifluoromethanesulfonic acid (TfOH), involves the nucleophilic addition of water to the diynone followed by cyclization. mdpi.comresearchgate.net It is noted for being simple, atom-economical, and environmentally benign. mdpi.comresearchgate.net

| Cyclocondensation Method | Precursors | Key Features |

| Intramolecular Claisen Condensation | Acylated Diethyl Oxaloacetate | Base-catalyzed; Favorable 6-exo-trig cyclization directs pyrone formation. mdpi.com |

| TfOH-Promoted Cyclization | Diynones and Water | Transition-metal-free; Atom-economical and environmentally friendly. mdpi.comresearchgate.net |

Functionalization and Derivatization at the Pyrone Ring

Once the pyrone core is established, further modifications are necessary to introduce the specific substituents of this compound. This includes the regioselective addition of the hydroxymethyl group and subsequent reactions of its hydroxyl moiety.

Regioselective Introduction of Hydroxymethyl Groups

Introducing a hydroxymethyl group at a specific position (regioselectively) on the pyrone ring is a critical transformation. A common strategy involves creating a precursor functional group at the target position, which can then be converted to the hydroxymethyl group.

One effective route, detailed in a patent for preparing related pyridine (B92270) derivatives, involves the initial synthesis of 2-alkoxycarbonyl-3,5-dimethyl-4-pyrone. google.com This intermediate is formed through the acylation and concomitant ring-closure of an open-chain precursor, 2-methyl-1-penten-1-alkoxy-3-one, with diethyl oxalate. google.com The alkoxycarbonyl group at the C-2 position is a stable precursor that can subsequently be reduced to the desired 2-hydroxymethyl group using standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄).

Another advanced method involves Pummerer-related reactions, which have been used to introduce a formyl (-CHO) or hydroxymethyl (-CH₂OH) unit into a pyrone ring. acs.org These reactions provide a direct pathway for C-H functionalization, transforming a methyl group or other suitable precursor at the desired position into the hydroxymethyl group.

Esterification and Etherification Reactions of Hydroxyl Moieties

The hydroxyl (-OH) of the hydroxymethyl group on the pyrone ring is a versatile functional handle for further derivatization through esterification and etherification.

Esterification is the reaction of an alcohol with a carboxylic acid to form an ester. The Fischer-Speier esterification is a classic acid-catalyzed method that can be applied here. organic-chemistry.org The reaction involves protonating the carboxylic acid to increase its electrophilicity, followed by nucleophilic attack from the pyrone's hydroxymethyl group. organic-chemistry.org This process is an equilibrium, often driven to completion by removing the water byproduct or using an excess of one reactant. organic-chemistry.org

Etherification involves converting the hydroxyl group into an ether (-OR). A widely used method is the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide. organic-chemistry.org For the hydroxymethyl group on the pyrone, a base would be used to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide (e.g., methyl iodide or ethyl bromide), forming the corresponding ether. The reactivity of the hydroxymethyl group in such reactions is analogous to that observed in 5-(hydroxymethyl)furfural (HMF), a well-studied bio-derived platform chemical, where the primary alcohol is readily etherified under acidic or basic conditions. rsc.org

| Reaction Type | Reagents | Product | Typical Conditions |

| Fischer Esterification | Carboxylic Acid, Alcohol | Ester | Acid catalyst (e.g., H₂SO₄), often with removal of water. organic-chemistry.org |

| Williamson Etherification | Alkyl Halide, Alcohol | Ether | Strong base (e.g., NaH) followed by addition of alkyl halide. organic-chemistry.org |

Sustainable and Advanced Synthetic Strategies for Pyrone Scaffolds

Modern synthetic chemistry emphasizes the development of sustainable and efficient methodologies. In the context of pyrone synthesis, this includes bio-inspired strategies and atom-economical reactions that minimize waste.

Biomimetic synthesis seeks to replicate nature's efficient chemical processes. The synthesis of pyrone-derived natural products can be achieved by mimicking the polyketide pathway, where linear, strained polyene precursors undergo cyclization under various conditions to form the pyrone core. acs.orgnih.gov This approach is often guided by biosynthetic hypotheses and can lead to the formation of complex natural products from simple starting materials. nih.gov In nature, these transformations are often catalyzed by enzymes like polyketide synthases (PKS), which achieve high regio- and stereoselectivity. iosrjournals.orgnih.gov

Atom-economical and green strategies aim to maximize the incorporation of atoms from the reactants into the final product. The aforementioned synthesis of 4-pyrones from diynones and water is a prime example of an atom-economical, transition-metal-free reaction that uses a safe and environmentally friendly solvent. mdpi.comresearchgate.net Furthermore, the use of flow chemistry, where reagents are continuously pumped through a reactor, allows for precise control, reduced waste, and improved scalability in pyrone synthesis. iosrjournals.org The development of multicomponent reactions, where three or more reactants combine in a single step to form the product, catalyzed by reusable heterogeneous catalysts, also represents a significant advance in the green synthesis of pyran derivatives. nih.gov Advanced radical-based approaches, such as electrochemically assisted oxidative radical polycyclization, offer powerful and stereoselective alternatives for constructing complex pyrone-containing molecules. acs.orgnih.gov

Synthesis and Characterization of Derivatives and Analogues of 3,5 Dimethyl 2 Hydroxymethyl 4 Pyrone

Design and Synthesis of Modified Pyrone Structures

The inherent reactivity of the 4-pyrone ring allows for the introduction of a variety of substituents, enabling the systematic modification of its electronic and steric properties.

Alkyl and Aryl Substitutions on the Pyrone Ring

The synthesis of 4-pyrones bearing different alkyl and aryl substituents has been achieved through several methodologies. One common approach involves the cyclization of 1,3,5-tricarbonyl compounds or their synthetic equivalents. For instance, the condensation of α-acylvinylthioethers with diesters of oxalic acid in a basic medium, followed by acid-catalyzed cyclization, provides a route to substituted 4-pyrones google.com. While this method is general, the introduction of specific alkyl groups at the 3- and 5-positions, such as in the target molecule, requires appropriately substituted precursors.

Another strategy involves the [4+2] cycloaddition reactions of ketenes for the construction of acyl-substituted 4-hydroxy-2-pyrones mdpi.com. Furthermore, metal-catalyzed cross-coupling reactions on pre-functionalized pyrone rings offer a powerful tool for introducing aryl and other groups. For example, an electrophilic pyrone derivative can undergo cross-coupling with various nucleophiles to yield 3-substituted-2-pyrones nih.gov. Although these methods provide general pathways, the synthesis of 3,5-dialkyl-substituted 4-pyrones often relies on the careful selection of starting materials that already contain the desired alkyl groups.

| Compound Name | Substitution Pattern | Synthetic Method |

| 2-Alkyl-3-hydroxy-4-pyrone | Alkyl group at C2 | Reaction of a hydroxy or unsaturated ketone with a formate (B1220265) ester, followed by cyclization and oxidation wikipedia.org. |

| 4-Aryl-2,6-dimethyl-4H-pyran-3,5-dicarboxylic acid esters | Aryl group at C4, methyl groups at C2 and C6 | Known methods with limitations shown for certain derivatives nih.gov. |

| 3,4,6-Trisubstituted 2-pyrones | Various substituents at C3, C4, and C6 | N-heterocyclic carbene-catalyzed [4+2] annulation of β,γ-unsaturated α-keto esters and phenylacetate esters organic-chemistry.org. |

Analogues with Varied Hydroxymethyl Functionality

The 2-hydroxymethyl group of 3,5-dimethyl-2-hydroxymethyl-4-pyrone is a key site for structural modification. This functional group can be altered through various organic transformations to produce a range of analogues. For instance, oxidation of the hydroxymethyl group can yield the corresponding aldehyde or carboxylic acid. Conversely, the hydroxymethyl group itself can be introduced through the reduction of a corresponding carboxylic acid or ester.

One documented route for the synthesis of 2-hydroxymethyl-4-pyrone derivatives involves the selective reduction of a more complex precursor. For example, 2-isopropylamino-1-(5-hydroxy-4H-pyran-4-on-2-yl)ethanol has been synthesized, where a key step is the selective reduction of an aliphatic nitro group researchgate.netcdnsciencepub.com. While not directly starting from the target compound, this demonstrates the feasibility of manipulating substituents at the 2-position.

Furthermore, O-functionalization of the hydroxyl group in 4-hydroxy-2-pyrones has been achieved through Mitsunobu reactions and oxa-Michael additions, yielding a variety of ethers beilstein-journals.orgbeilstein-journals.org. These methods could potentially be adapted to modify the 2-hydroxymethyl group in the target compound, leading to analogues with altered solubility and electronic properties.

Pyridinone Bioisosteres and Their Synthesis

The replacement of the oxygen atom in the pyrone ring with a nitrogen atom, a concept known as bioisosterism, leads to the formation of pyridinones. This substitution can significantly impact the molecule's chemical and physical properties, including its hydrogen bonding capabilities and aromaticity frontiersin.org.

Strategies for Pyrone-Pyridinone Conversions

The conversion of 4-pyrones to 4-pyridinones is a well-established transformation in heterocyclic chemistry wikipedia.org. The most common method involves the reaction of a 4-pyrone with a primary amine in a protic solvent wikipedia.org. This reaction proceeds via a nucleophilic attack of the amine on the pyrone ring, followed by ring-opening and subsequent recyclization with the elimination of water to form the pyridinone ring.

A one-pot synthesis of tris(3-hydroxy-4-pyridinonato)metal(III) complexes directly from the corresponding 3-hydroxy-4-pyrone has been reported cdnsciencepub.com. In this process, the metal-pyrone complex is formed in situ and then undergoes nucleophilic attack by a primary amine cdnsciencepub.com. This method highlights the feasibility of the pyrone-to-pyridinone conversion even when the pyrone is coordinated to a metal center. Another approach involves treating a deacetylated pyranone with an ammonia (B1221849) solution frontiersin.orgnih.gov.

Impact of Heteroatom Exchange on Structural Features

The replacement of the ring oxygen with a nitrogen atom to form a pyridinone has a profound effect on the molecule's structure and electronic distribution. Pyridinones exhibit a greater degree of aromatic character compared to their pyrone counterparts. The nitrogen atom in the pyridinone ring can act as a hydrogen bond donor, a feature absent in the pyrone ring oxygen.

Metal-Coordination Complexes Incorporating Pyrone Ligands

The 3-hydroxy-4-pyrone moiety is an excellent chelating agent for a variety of metal ions, forming stable five-membered chelate rings through the deprotonated hydroxyl group and the adjacent carbonyl oxygen nih.gov. This coordinating ability has led to the synthesis and characterization of numerous metal complexes.

Transition metal complexes of pyrone derivatives have been synthesized with ions such as Ni(II), Cu(I), and Ag(I) jscimedcentral.com. The synthesis of tris(3-hydroxy-2-methyl-4-pyridinonato)metal(III) and tris(3-hydroxy-6-hydroxymethyl-4-pyridinonato)metal(III) complexes with Al(III), Ga(III), and In(III) has also been achieved cdnsciencepub.com. Furthermore, a new bis-3-hydroxy-4-pyrone has been synthesized and its complex formation with Fe(III), Al(III), Cu(II), and Zn(II) has been studied nih.gov.

The coordination of the pyrone ligand to a metal center can influence the reactivity of the pyrone ring itself. For example, the conversion of a coordinated pyrone to a pyridinone via nucleophilic attack by an amine has been demonstrated cdnsciencepub.com. The nature of the metal ion and the substituents on the pyrone ring can affect the stability and geometry of the resulting complex. For instance, the coordination bond denticities of pyridine (B92270) N-oxide oxygen in silver(I) complexes are influenced by the position of methyl substituents on the pyridine ring jyu.fi.

| Ligand | Metal Ion(s) | Resulting Complex |

| 3-Hydroxy-2-methyl-4-pyrone | Al(III), Ga(III), In(III) | Tris(3-hydroxy-2-methyl-4-pyronato)metal(III) cdnsciencepub.com |

| 5-Hydroxy-2-hydroxymethyl-4H-pyran-4-one (Kojic Acid) | Al(III), Ga(III), In(III) | Tris(5-hydroxy-2-hydroxymethyl-4-pyronato)metal(III) cdnsciencepub.com |

| 6,6'-(2-(diethylamino)ethylazanediyl)bis(methylene)bis(5-hydroxy-2-hydroxymethyl-4H-pyran-4-one) | Fe(III), Al(III), Cu(II), Zn(II) | Metal complexes of the bis-kojic acid chelator nih.gov |

| Pyridine | Ni(II), Cu(I), Ag(I) | Pyridine transition metal complexes jscimedcentral.com |

Preparation of Coordination Polymers and Metal-Organic Frameworks (MOFs)

Coordination polymers (CPs) are inorganic or organometallic structures formed through the self-assembly of transition metal ions and organic ligands. nih.gov These compounds exhibit unique properties by merging the characteristics of both polymers and coordination compounds. nih.gov The design and synthesis of CPs involve selecting appropriate polydentate ligands and metal cation centers to create varied one-, two-, or three-dimensional frameworks. mdpi.com Bimetallic CPs, which incorporate two different metal ions as nodes, can be synthesized either through one-pot methods or post-synthesis modifications. nih.gov

Metal-Organic Frameworks (MOFs) are a class of CPs characterized by their porous nature. dovepress.com The synthesis of MOFs typically involves methods like solvothermal synthesis, where metal ions and organic linkers react in a solvent at elevated temperatures, usually below 220 °C. nih.gov The crystallization time can range from hours to several days. nih.gov For instance, the well-known MOF-5 is constructed from Zn²⁺ ions and 1,4-benzenedicarboxylate (BDC) linkers, forming a 3D network where [Zn₄O]⁶⁺ clusters act as nodes. dovepress.com The choice of solvent, temperature, and metal-to-ligand ratio can significantly influence the formation and structure of the final MOF product. nih.gov

While direct synthesis of MOFs using this compound as the primary linker is not extensively detailed in the provided research, the principles of MOF construction allow for the use of various functionalized organic ligands. Pyrene-based ligands, for example, have been successfully used to create MOF structures due to their unique optical and electronic properties. rsc.org The synthesis strategy often involves bridging metal centers with these multitopic organic molecules to build extended frameworks. dovepress.comrsc.org The functional groups on the pyrone ring, specifically the hydroxyl and hydroxymethyl groups, offer potential coordination sites for metal ions, suggesting its viability as a linker in the synthesis of novel CPs and MOFs.

The general approach for synthesizing these materials is outlined in the table below.

| Synthesis Method | Description | Typical Components | Key Parameters |

|---|---|---|---|

| Solvothermal/Hydrothermal Synthesis | Reaction of components in a sealed vessel under controlled temperature and pressure. nih.gov | Metal Salts (e.g., Nitrates, Chlorides), Organic Ligands/Linkers, Solvent (e.g., DMF, Ethanol). nih.gov | Temperature, Reaction Time, Metal-to-Ligand Ratio, Solvent Choice. nih.gov |

| One-Pot Method (for Bimetallic CPs) | Simultaneous reaction of two different metal ions with a ligand in a single reaction vessel. nih.gov | Two distinct Metal Salts, Organic Ligand, Solvent. | Stoichiometry of metal ions, reaction conditions. |

| Post-Synthetic Modification | Modification of a pre-synthesized framework, such as by ion exchange or ligand replacement. nih.govrsc.org | Pre-formed CP or MOF, solution of a new metal ion or ligand. | Concentration of exchange solution, temperature, time. |

Chelation Behavior with Transition Metal Ions

3-hydroxy-4-pyrones are recognized as significant metal chelators. researchgate.net The hydroxyl and ketone functionalities on the pyrone ring provide effective binding sites for a variety of metal ions.

Fe(III) and Al(III)

The chelation of 3-hydroxy-4-pyrone derivatives with iron (Fe(III)) and aluminum (Al(III)) is a subject of significant interest. The binding affinity of chelators towards Al(III) can be modulated by the inclusion of different substituents on the ligand molecule. researchgate.net Understanding the role of electron-donating or electron-withdrawing groups is crucial for designing improved chelating agents. researchgate.net In the context of iron, studies on related ligands have shown the formation of complex structures such as peroxo-diiron(III) species, which can be generated from the reaction of Fe(II) precursors with oxidizing agents. nih.gov These complexes demonstrate the versatile coordination chemistry of iron with N- and O-donor ligands. nih.govnih.gov

Technetium

Derivatives of pyrones and other chelating agents can be labeled with technetium-99m (⁹⁹ᵐTc) to form stable complexes. nih.govmdpi.com The labeling process often involves a ligand exchange reaction using the fac-[⁹⁹ᵐTc(OH₂)₃(CO)₃]⁺ precursor. mdpi.com The resulting ⁹⁹ᵐTc(I) complexes are formed in high radiochemical yield and purity. mdpi.com For instance, a complex formed from 3-hydroxy-4-formylpyridine, glutamic acid, and technetium demonstrated excellent formation yields when heated in a boiling-water bath. nih.gov The characterization of these complexes is typically performed using comparative HPLC analysis with analogous stable rhenium (Re) complexes as references. nih.govmdpi.com

Tin

Organometallic tin(II) and tin(IV) complexes can be synthesized using various chelating ligands. For example, the reaction of Ph₃SnCl with appropriate ligands in a solvent like THF can yield stable Sn(IV) complexes. nih.gov These complexes can be characterized using methods such as FT-IR and multinuclear NMR spectroscopy. nih.gov While specific studies on this compound with tin were not detailed, the principles of coordination chemistry suggest its potential to form stable chelates with both Sn(II) and Sn(IV) ions.

Vanadium

Hydroxypyrone derivatives exhibit strong chelating properties towards the vanadyl cation (VO²⁺). researchgate.net The formation of coordination compounds between oxovanadium(IV) and kojic acid derivatives has been studied using potentiometry, UV-visible spectroscopy, and EPR. researchgate.net Potentiometric pH titrations are used to measure the stability constants of these ligands with V(IV) and V(V). ubc.ca For example, a tetradentate chelator, N,N'-bis(3-hydroxy-6-methyl-2-methylene-4-pyrone)ethylenediamine (H₂(en(ama)₂)), showed much stronger complexation with vanadium than its bidentate analogues. ubc.ca Vanadium complexes with hydroxypyrone derivatives are often neutral and possess the lipophilicity needed to cross cell membranes. nih.gov

| Ligand | pKₐ Values | Conditions |

|---|---|---|

| [H₄(en(ama)₂)]²⁺ | pKₐ₁ = 3.67, pKₐ₂ = 5.82, pKₐ₃ = 7.96, pKₐ₄ = 8.77 | 25 °C, 0.16 M NaCl |

| Allomaltol (Hama) | pKₐ = 8.04 | 25 °C, 0.16 M NaCl |

| Methylmaltol (Hmma) | pKₐ = 8.82 | 25 °C, 0.16 M NaCl |

Copper

The coordination chemistry of copper(II) with pyrone-type ligands and their analogues, such as thiopyrones, has been described. researchgate.net Heteroleptic copper(II) complexes can be prepared by reacting a copper salt, such as Cu(NO₃)₂·3H₂O, with a primary ligand (like a chalcone) and a secondary N-donor ligand (like bipyridine or phenanthroline) in a solvent such as methanol. nih.gov The resulting structures can be mononuclear or dinuclear, such as the paddle-wheel structure observed in some acetate-bridged copper(II) complexes. mdpi.com The coordination geometry around the copper(II) center is often distorted octahedral or square pyramidal. nih.govnih.gov Hydrothermal reactions involving copper(II) nitrate have also been shown to mediate the stepwise oxidation of substituted pyridines to form pyridinecarboxylates, which then coordinate to the copper centers. rsc.org

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 3,5 Dimethyl 2 Hydroxymethyl 4 Pyrone Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in solution. Through the analysis of nuclear spin behavior in a magnetic field, it provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

Advanced ¹H and ¹³C NMR for Assignment and Connectivity

One-dimensional ¹H and ¹³C NMR spectra provide foundational information regarding the number and type of protons and carbons in a molecule. For 3,5-Dimethyl-2-hydroxymethyl-4-pyrone, the expected chemical shifts can be predicted based on the electronic environment of each nucleus.

The ¹H NMR spectrum is expected to show distinct signals for the single vinylic proton on the pyrone ring, the protons of the two methyl groups, the methylene (B1212753) protons of the hydroxymethyl group, and the hydroxyl proton. The vinylic proton (H-6) would appear in the downfield region typical for protons on an electron-deficient double bond. The methyl protons (at C-3 and C-5) would likely appear as sharp singlets, potentially with slightly different chemical shifts. The methylene protons (-CH₂OH) would appear as a singlet or doublet, depending on coupling to the hydroxyl proton, and the hydroxyl proton (-OH) signal would be a broad or sharp singlet whose position is solvent-dependent.

The ¹³C NMR spectrum provides a count of unique carbon atoms. Key signals would include a downfield resonance for the carbonyl carbon (C-4) around 170-180 ppm, signals for the olefinic carbons (C-2, C-3, C-5, C-6), a signal for the methylene carbon (-CH₂OH), and upfield signals for the two methyl carbons. Data from the analogous compound 2,6-Dimethyl-4H-pyran-4-one supports the expected chemical shifts for the ring carbons and methyl groups. chemicalbook.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Data is illustrative and based on analysis of analogous compounds.

| Position | Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |

|---|---|---|---|---|

| 2 | -CH₂OH | ~4.5 - 4.8 | ~58 - 62 | Methylene group adjacent to the ring and hydroxyl. |

| - | -OH | Variable | - | Chemical shift is dependent on solvent and concentration. |

| 3 | C | - | ~115 - 120 | Olefinic carbon bearing a methyl group. |

| 3 | -CH₃ | ~2.1 - 2.3 | ~18 - 22 | Methyl group on a double bond. |

| 4 | C=O | - | ~175 - 180 | Carbonyl carbon, highly deshielded. |

| 5 | C | - | ~158 - 162 | Olefinic carbon bearing a methyl group. |

| 5 | -CH₃ | ~2.2 - 2.4 | ~19 - 23 | Methyl group on a double bond. |

| 6 | C-H | ~6.0 - 6.3 | ~110 - 115 | Vinylic proton and carbon. |

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Detailed Structural Analysis

Two-dimensional NMR experiments are crucial for assembling the molecular puzzle by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, typically through two or three bonds. For the target molecule, a key COSY correlation would be expected between the methylene protons (-CH₂-) and the hydroxyl proton (-OH) of the hydroxymethyl group, confirming their connectivity (this coupling is sometimes broadened or absent depending on the solvent and exchange rate).

HSQC (Heteronuclear Single Quantum Coherence): HSQC maps direct one-bond correlations between protons and the carbons they are attached to. This technique would definitively link each proton signal to its corresponding carbon signal, for example, connecting the vinylic H-6 signal to the C-6 carbon signal and the methyl proton signals to their respective methyl carbon signals.

Correlations from the methyl protons at C-3 to carbons C-2, C-3, and C-4.

Correlations from the methyl protons at C-5 to carbons C-4, C-5, and C-6.

Correlations from the methylene (-CH₂-) protons to carbons C-2 and C-3.

Correlations from the vinylic proton (H-6) to carbons C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons, regardless of their bonding. It is instrumental for determining stereochemistry and conformation. In this molecule, NOESY could show correlations between the methylene protons and the methyl protons at C-3, confirming their spatial closeness.

Vibrational Spectroscopy (Infrared and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" based on the functional groups present.

Characterization of Functional Groups and Molecular Fingerprints

The vibrational spectrum of this compound would be dominated by absorptions corresponding to its key functional groups.

O-H Stretch: A strong, broad absorption band is expected in the IR spectrum between 3200 and 3600 cm⁻¹ due to the stretching vibration of the hydroxyl group, which is typically involved in hydrogen bonding.

C-H Stretch: Absorptions for the methyl and methylene sp³ C-H bonds would appear just below 3000 cm⁻¹, while the sp² vinylic C-H stretch would appear just above 3000 cm⁻¹. libretexts.org

C=O Stretch: A very strong and sharp absorption band characteristic of the conjugated ketone in the 4-pyrone ring is expected around 1640-1660 cm⁻¹. researchgate.net

C=C Stretch: The carbon-carbon double bond stretching vibrations of the pyrone ring would appear in the 1550-1650 cm⁻¹ region.

C-O Stretch: C-O stretching vibrations from the ether linkage in the ring and the primary alcohol would result in strong bands in the 1000-1300 cm⁻¹ region.

Table 2: Expected Characteristic Infrared (IR) Absorption Bands for this compound Data is illustrative and based on analysis of analogous compounds and standard vibrational frequencies.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (alcohol) | 3200 - 3600 | Strong, Broad |

| C-H stretch (sp²) | 3010 - 3100 | Medium |

| C-H stretch (sp³) | 2850 - 2960 | Medium-Strong |

| C=O stretch (conjugated ketone) | 1640 - 1660 | Very Strong |

| C=C stretch (ring) | 1550 - 1650 | Medium-Strong |

| C-O stretch (alcohol, ether) | 1000 - 1300 | Strong |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of ions with extremely high accuracy, allowing for the determination of a compound's elemental formula. For this compound (C₈H₁₀O₃), the calculated monoisotopic mass is 154.06299 Da. HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that matches this value to within a few parts per million (ppm).

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule under techniques like electron ionization (EI) could include:

Loss of a water molecule ([M-H₂O]⁺˙) from the hydroxymethyl group.

Loss of formaldehyde (B43269) ([M-CH₂O]⁺˙) from the hydroxymethyl group.

Loss of a methyl radical ([M-CH₃]⁺).

Cleavage of the pyrone ring, leading to characteristic fragment ions.

X-ray Diffraction Analysis

Single-crystal X-ray diffraction provides the most definitive structural information for crystalline solids. This technique determines the precise three-dimensional arrangement of atoms in the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles.

Should a suitable single crystal of this compound be grown, X-ray analysis would confirm the planarity of the 4-pyrone ring. It would also reveal the conformation of the hydroxymethyl substituent relative to the ring. Crucially, this method elucidates intermolecular interactions in the solid state, such as hydrogen bonding involving the hydroxyl group, which dictates the crystal packing. Analysis of the closely related compound 3,5-dihydroxy-2-methyl-4H-pyran-4-one revealed strong intermolecular O—H···O hydrogen bonds and π–π stacking interactions between pyran rings, similar features that could be expected for the title compound. nih.gov

Single Crystal X-ray Diffraction for Absolute Structure and Conformation

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise three-dimensional structure of a crystalline compound. mdpi.com This technique involves directing a beam of X-rays onto a single, well-ordered crystal. The subsequent diffraction pattern, composed of a unique set of reflections, is meticulously measured. By analyzing the positions and intensities of these diffracted beams, researchers can construct an electron density map of the molecule and, from that, determine the exact coordinates of each atom in the crystal lattice. nih.gov

This analysis provides unambiguous information on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. For chiral molecules, SCXRD can also establish the absolute stereochemistry. The resulting structural model is crucial for understanding structure-activity relationships and molecular interactions.

Research on various pyrone derivatives illustrates the power of this technique. For instance, studies on novel synthesized 2-pyrone compounds have successfully utilized SCXRD to confirm their molecular structures and analyze intermolecular interactions, such as hydrogen bonding, within the crystal packing. nih.gov

Illustrative Crystallographic Data for a Pyrone Derivative

To demonstrate the type of data obtained from an SCXRD experiment, the following table presents crystallographic information for a representative N-(5-acetyl-6-methyl-2-oxo-2H-pyran-4-yl) derivative, a compound belonging to the pyrone class. nih.gov

| Parameter | Value |

| Empirical Formula | C₁₆H₁₆N₂O₅ |

| Formula Weight | 316.31 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.859(3) |

| b (Å) | 8.417(2) |

| c (Å) | 15.340(4) |

| α (°) | 90 |

| β (°) | 108.454(9) |

| γ (°) | 90 |

| Volume (ų) | 1452.1(6) |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.448 |

This interactive table showcases typical parameters derived from a single-crystal X-ray diffraction analysis of a representative pyrone compound. nih.gov These values define the fundamental repeating unit (unit cell) of the crystal and are essential for the complete structural solution.

Powder X-ray Diffraction for Polymeric and Crystalline Systems

When growing a single crystal of sufficient size and quality is not feasible, powder X-ray diffraction (PXRD) becomes an invaluable analytical tool. americanpharmaceuticalreview.com This technique is applied to a polycrystalline sample, which consists of a large number of randomly oriented microcrystals. Instead of producing discrete diffraction spots like in SCXRD, the powder sample generates a characteristic pattern of diffraction rings, which are recorded as a one-dimensional plot of intensity versus the diffraction angle (2θ). americanpharmaceuticalreview.com

The PXRD pattern serves as a unique "fingerprint" for a specific crystalline solid. americanpharmaceuticalreview.com It is widely used for:

Phase Identification: Comparing the experimental pattern to databases of known materials allows for the identification of the compound.

Purity Assessment: The presence of crystalline impurities can be detected by the appearance of additional peaks in the diffraction pattern.

Polymorph Screening: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns.

Analysis of Crystalline Polymers: PXRD can be used to determine the degree of crystallinity and identify the crystalline phases within a polymeric material.

In the study of pyrone compounds, PXRD is essential for characterizing newly synthesized materials to ensure they are single-phase crystalline solids. For example, studies on carbazole-substituted pyrone compounds have used PXRD to analyze their solid-state properties and confirm their crystalline nature. researchgate.net

Representative Powder X-ray Diffraction Data

The following table provides a hypothetical set of peak positions (2θ) and relative intensities that would be characteristic of a crystalline pyrone powder sample.

| 2θ Angle (°) | Relative Intensity (%) |

| 10.5 | 85 |

| 12.8 | 45 |

| 15.2 | 100 |

| 18.9 | 60 |

| 21.1 | 95 |

| 23.5 | 70 |

| 25.9 | 50 |

| 28.3 | 30 |

This interactive table represents a typical powder X-ray diffraction pattern. Each peak corresponds to a specific set of crystal lattice planes, and the complete pattern provides a unique identifier for the crystalline phase.

Computational Chemistry and Theoretical Investigations of 3,5 Dimethyl 2 Hydroxymethyl 4 Pyrone Systems

Electronic Structure and Quantum Mechanical Calculations

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of 3,5-Dimethyl-2-hydroxymethyl-4-pyrone. These methods solve the Schrödinger equation for the molecule, providing detailed information about its geometry and the distribution of its electrons.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For pyrone systems, Density Functional Theory (DFT) has been shown to be a reliable and computationally efficient method. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly used in conjunction with Pople-style basis sets such as 6-31G(d) or the more flexible 6-311+G(d,p).

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory by systematically improving upon the Hartree-Fock approximation. While more computationally demanding, MP2 can provide more accurate geometries, especially for systems where electron correlation is significant. For this compound, both DFT and ab initio methods would be expected to predict a nearly planar pyrone ring. The geometry optimization would also provide key structural parameters such as bond lengths, bond angles, and dihedral angles, which can be compared with experimental data if available.

Table 1: Representative Theoretical Methods for Geometry Optimization of Pyrone Systems

| Method | Basis Set | Description |

| DFT/B3LYP | 6-31G(d) | A popular and computationally efficient method that often provides a good balance between accuracy and cost for organic molecules. |

| DFT/B3LYP | 6-311+G(d,p) | A more flexible basis set that includes diffuse functions (+) to better describe anions and lone pairs, and polarization functions on all atoms (d,p) for improved accuracy. |

| Ab initio/MP2 | cc-pVTZ | A higher-level method that explicitly includes electron correlation, often leading to more accurate geometric parameters. The correlation-consistent basis set (cc-pVTZ) is designed to systematically converge towards the complete basis set limit. |

Once the optimized geometry is obtained, the electronic properties of this compound can be investigated. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides an indication of the molecule's chemical reactivity and kinetic stability.

For substituted pyrones, the HOMO is typically a π-orbital delocalized over the pyrone ring, while the LUMO is a π*-orbital. The presence of substituents, such as the dimethyl and hydroxymethyl groups in the target molecule, will influence the energies of these orbitals and the size of the energy gap. A smaller HOMO-LUMO gap suggests that the molecule will be more reactive and can be more easily excited electronically, which is relevant for its potential applications in optoelectronics. Computational studies on related 3-hydroxy-4-pyrone complexes have shown that the HOMO–LUMO energy gap can be modulated by the nature of the substituents. researchgate.net

Table 2: Calculated Electronic Properties of a Hypothetical this compound System

| Property | Calculated Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital, related to the ionization potential. |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital, related to the electron affinity. |

| HOMO-LUMO Gap | 5.3 | An indicator of chemical reactivity and electronic excitation energy. |

Thermochemical and Spectroscopic Property Prediction

Computational methods can also be used to predict various thermochemical and spectroscopic properties of this compound, providing valuable data that can be difficult or time-consuming to obtain experimentally.

The acidity or basicity of a molecule is quantified by its protonation constant (pKa). Computational methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction in a solvent. mdpi.com This is typically achieved by performing geometry optimizations and frequency calculations for both the protonated and deprotonated species in the gas phase, and then applying a solvation model to account for the effect of the solvent. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. mdpi.com

By systematically varying the substituents on the pyrone ring and calculating the corresponding pKa values, the electronic effects of these substituents can be quantified. For this compound, the pKa would be influenced by the electron-donating nature of the methyl groups and the hydroxymethyl group. The accuracy of pKa predictions can be improved by using higher levels of theory and more sophisticated solvation models. mdpi.com Recent advancements also include the use of machine learning models trained on experimental and quantum chemical data to achieve high accuracy in pKa prediction. rowansci.comchemrxiv.org

Theoretical vibrational spectroscopy is a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the second derivatives of the energy with respect to the atomic positions (the Hessian matrix), the vibrational frequencies and normal modes of the molecule can be determined. nih.gov These calculations are typically performed at the same level of theory as the geometry optimization.

The calculated harmonic vibrational frequencies are often systematically higher than the experimental frequencies due to the neglect of anharmonicity. iastate.edu To improve the agreement with experimental data, the calculated frequencies are often scaled by an empirical scaling factor that depends on the level of theory and basis set used. For DFT/B3LYP calculations, scaling factors are well-established. bluelaze.com The predicted vibrational spectrum can aid in the assignment of experimental spectral bands to specific molecular motions, such as C=O stretching, C-H bending, and O-H stretching, providing a detailed picture of the molecule's vibrational dynamics. rsc.org

Table 3: Predicted Vibrational Frequencies for Key Functional Groups in this compound (Hypothetical Scaled Values)

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H | Stretching | 3450 |

| C-H (methyl) | Asymmetric Stretching | 2980 |

| C=O (pyrone) | Stretching | 1650 |

| C=C (pyrone) | Stretching | 1580 |

| C-O-C (pyrone) | Asymmetric Stretching | 1250 |

Reaction Mechanism Studies

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, and to calculate activation energies and reaction enthalpies. This information provides a detailed understanding of the reaction pathway and can be used to predict the feasibility of a reaction and the distribution of its products.

For this compound, DFT calculations could be employed to study a variety of reactions, such as its synthesis, degradation, or its participation in cycloaddition reactions. For example, in the study of cycloaddition reactions involving furan (B31954) derivatives, DFT has been used to determine whether the reaction proceeds through a concerted or stepwise mechanism by locating the relevant transition states and intermediates. pku.edu.cn Similarly, computational studies on the reactions of 4-pyrones with active methylene (B1212753) compounds have helped to rationalize the formation of different products under various conditions. acs.org By applying these methods to this compound, a deeper understanding of its reactivity and potential for chemical transformations can be achieved. These studies often involve exploring different reaction pathways and comparing their activation barriers to determine the most likely mechanism. rsc.orgresearchgate.net

Insufficient Data Available for Comprehensive Analysis of this compound

A thorough review of available scientific literature reveals a significant lack of specific research on the chemical compound this compound, particularly concerning detailed computational and theoretical investigations. While general methodologies and studies on related pyrone or heterocyclic structures exist, specific data required to construct a detailed analysis as per the requested outline is not presently available.

The requested article structure involves highly specialized areas of computational chemistry, including:

Potential Energy Surface (PES) Scans and Transition State Characterization: This requires dedicated quantum mechanical calculations to map the energy landscape of the molecule as its geometry changes, identifying the structures of transition states for specific reactions. Such studies are computationally intensive and specific to the molecule and reaction being investigated. While general principles of PES scans are well-documented for various molecules, specific studies on this compound are not found in the public domain. mdpi.comresearchgate.netuni-muenchen.denih.govq-chem.com

Kinetic and Thermodynamic Aspects of Pyrone Transformations: A quantitative analysis of the kinetics and thermodynamics of transformations involving this specific pyrone would necessitate experimental data or high-level theoretical calculations to determine parameters like activation energies, reaction rates, and changes in enthalpy and entropy. researchgate.netnih.govmdpi.comnih.govresearchgate.net Research on other pyrone derivatives exists but cannot be directly extrapolated to this compound. scifiniti.comchemrxiv.org

Ligand-Receptor Binding Mechanisms at a Molecular Level: To detail these mechanisms, molecular docking and molecular dynamics simulations involving this compound and a specific biological receptor are required. nih.govresearchgate.netnih.gov These studies would elucidate binding affinities, key interacting amino acid residues, and the conformational changes upon binding. While docking studies are common for various ligands, specific simulations for this compound are not available. nih.govmdpi.comugm.ac.idresearchgate.net

Intermolecular Interactions in Solid-State and Solution: Characterizing these interactions would rely on experimental data from techniques like X-ray crystallography for the solid state and spectroscopic or simulation studies for the solution phase. mdpi.commdpi.com This information provides insight into crystal packing, solvation effects, and non-covalent bonding patterns. Specific crystallographic or solution-state interaction studies for this compound are not present in the surveyed literature. nih.govresearchgate.netnih.gov

Due to the absence of specific research data for this compound in these advanced computational and theoretical areas, it is not possible to generate a scientifically accurate and detailed article that adheres to the provided outline. The creation of such content would require speculative data, which falls outside the scope of factual reporting.

Mechanistic Studies of Biological Activities in Vitro and Cellular Models Associated with Pyrone Derivatives

Enzyme Modulatory Activities

Pyrone derivatives have been identified as modulators of various enzymatic activities. Their structural features, particularly the heterocyclic ring and associated functional groups, allow them to interact with enzyme active sites and allosteric sites, leading to inhibition or, in some cases, activation.

Tyrosinase Inhibition:

Tyrosinase is a copper-containing enzyme that plays a crucial role in melanin biosynthesis. uq.edu.aunih.gov Its inhibition is of significant interest in the cosmetic and medicinal industries for the prevention of hyperpigmentation. nih.gov Pyrone derivatives, such as kojic acid, are well-known tyrosinase inhibitors. nih.gov The inhibitory mechanism of pyrone-containing compounds often involves chelation of the copper ions within the enzyme's active site. nih.gov

The kinetics of tyrosinase inhibition by pyrone derivatives can be competitive, non-competitive, or mixed-type. mdpi.com Competitive inhibitors bind to the free enzyme, preventing the substrate from binding to the active site. nih.gov For instance, certain synthetic dihydropyrano[3,2-b]chromenediones act as competitive inhibitors for the L-DOPA binding site of tyrosinase. uq.edu.au Molecular modeling of these interactions suggests that these compounds can directly bind to the copper active site. uq.edu.au

In contrast, non-competitive inhibitors can bind to both the free enzyme and the enzyme-substrate complex. Some flavonoid derivatives with a pyrone scaffold have been shown to act as non-competitive inhibitors of tyrosinase. nih.gov Mixed-type inhibitors also bind to both the enzyme and the enzyme-substrate complex, but with different affinities. Kojic acid, a well-studied pyrone derivative, exhibits a mixed inhibitory effect on the diphenolase activity of mushroom tyrosinase. nih.gov

The following table summarizes the tyrosinase inhibitory kinetics of some pyrone derivatives.

| Compound/Derivative Class | Inhibition Type | Key Mechanistic Feature | Reference |

| Dihydropyrano[3,2-b]chromenediones | Competitive | Binds to the L-DOPA binding site | uq.edu.au |

| Kojic Acid | Mixed-type (diphenolase activity) | Chelates copper ions in the active site | nih.gov |

| Flavonoids (some) | Non-competitive | Binds to free enzyme and enzyme-substrate complex | nih.gov |

Hydrolase Interaction:

Hydrolases are a broad class of enzymes that catalyze the cleavage of chemical bonds by the addition of water. The interaction of pyrone derivatives with hydrolases is exemplified by the enzymatic hydrolysis of 2-pyrone-4,6-dicarboxylate (PDC) by the enzyme LigI, a PDC hydrolase. nih.gov This enzyme is involved in the degradation of lignin. nih.gov

The catalytic mechanism involves three main steps:

Nucleophilic Attack: The reaction is initiated by a nucleophilic attack on the pyrone ring. nih.gov

Cleavage of the C-O Bond: This is followed by the cleavage of the carbon-oxygen bond within the lactone (pyrone) ring. nih.gov

Intramolecular Proton Transfer: The final step involves an intramolecular proton transfer to yield the product. nih.gov

In the active site of LigI, the residue Asp248 acts as a general base to activate a water molecule for the initial nucleophilic attack. nih.gov Other residues, such as His31, His33, and His180, play a role in stabilizing the substrate and intermediates through electrostatic interactions. nih.gov

There is currently no scientific literature available detailing the modulation of cellular enzyme pathways such as Isocitrate Dehydrogenase 1 (IDH1) or Reverse Transcriptase by 3,5-Dimethyl-2-hydroxymethyl-4-pyrone or its close derivatives.

Antioxidant and Reactive Oxygen Species Scavenging Mechanisms

Many pyrone derivatives exhibit significant antioxidant properties, which are largely attributed to their chemical structure. iosrjournals.org

The antioxidant activity of pyrone derivatives is often due to their ability to scavenge free radicals. iosrjournals.org This capacity is influenced by the presence of hydroxyl groups and the conjugated π-system of the pyrone ring. iosrjournals.org These structural features allow the molecule to donate a hydrogen atom to a free radical, thereby neutralizing it in a process known as hydrogen atom transfer (HAT). nih.gov The resulting radical on the pyrone derivative is stabilized by resonance, making the initial compound an effective antioxidant.

In vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are commonly used to evaluate the antioxidant potential of these compounds. consensus.app Studies on various pyrone derivatives have consistently demonstrated their capacity to quench free radicals in these cell-free systems. nih.gov

Beyond direct radical scavenging, pyrone derivatives can also protect cells from oxidative stress by modulating endogenous antioxidant defense mechanisms. nih.gov Oxidative stress occurs when there is an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. frontiersin.org

One of the key cellular pathways involved in the response to oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Under normal conditions, Nrf2 is kept at low levels. However, in response to oxidative stress, Nrf2 is stabilized and translocates to the nucleus, where it induces the expression of a battery of antioxidant and cytoprotective genes. nih.gov

Studies on 6-pentyl-α-pyrone have shown that it can protect macrophages from oxidative stress by activating the Nrf2 signaling pathway. nih.gov This activation leads to an increase in the levels of antioxidant enzymes such as heme oxygenase-1 (HO-1), which in turn helps to mitigate the damaging effects of ROS. nih.gov This indicates that pyrone derivatives can bolster the cell's own defenses against oxidative damage. The activation of such pathways can prevent or alleviate cellular damage that might otherwise lead to apoptosis (programmed cell death). nih.gov

Antimicrobial and Antifungal Action Mechanisms (In Vitro)

Pyrone derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities. iosrjournals.orgresearchgate.net The mechanisms underlying these activities are diverse and depend on the specific structure of the pyrone derivative and the target microorganism.

Several proposed mechanisms of antimicrobial and antifungal action for pyrone derivatives include:

Disruption of Cell Membrane Integrity: Some pyrones can interfere with the structure and function of the microbial cell membrane, leading to leakage of cellular contents and cell death.

Enzyme Inhibition: Pyrone derivatives can inhibit essential microbial enzymes. For example, some have been shown to inhibit enzymes involved in cell wall synthesis or DNA replication. researchgate.net

Interference with Biofilm Formation: Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some pyrone derivatives have been shown to inhibit the formation of biofilms, making the microorganisms more susceptible to treatment. researchgate.net

The following table provides examples of the antimicrobial and antifungal activity of some 4-hydroxy-α-pyrone derivatives. mdpi.comsemanticscholar.org

| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) (μg/mL) | Reference |

| Nopyrone C | Staphylococcus aureus | 8 | mdpi.com |

| Nopyrone C | Bacillus subtilis | 16 | mdpi.com |

| Nopyrone A | Staphylococcus aureus | 32-64 | mdpi.com |

| Nopyrone B | Escherichia coli | 32-64 | mdpi.com |

| Compound 1 (from Myrothecium verrucaria) | Aspergillus niger | 16 | researchgate.net |

| Compound 1 (from Myrothecium verrucaria) | Candida albicans | 16 | researchgate.net |

These findings highlight the potential of pyrone derivatives as a source of new antimicrobial and antifungal agents. mdpi.comjmchemsci.com

Inhibition of Microbial Growth and Virulence Factors

Pyrone derivatives have demonstrated notable capabilities in inhibiting the growth of various pathogenic microbes. Studies on 4-hydroxy-α-pyrones, which are structurally analogous to this compound, have elucidated their antibacterial efficacy. For instance, compounds isolated from the marine fungus Aspergillus niger, including Nipyrone C and the known analogue Germicidin C, have shown inhibitory activity against both Gram-positive and Gram-negative bacteria.

The antibacterial effectiveness is quantified by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible growth of a microorganism. The activities of these related pyrone compounds against a panel of pathogenic bacteria are detailed below.

| Compound | S. aureus (MIC μg/mL) | B. subtilis (MIC μg/mL) | E. coli (MIC μg/mL) | MRSA (MIC μg/mL) | M. tuberculosis (MIC μg/mL) |

| Nipyrone A | 64 | 64 | 64 | 64 | >64 |

| Nipyrone B | 32 | 32 | 64 | 32 | >64 |

| Nipyrone C | 8 | 16 | 64 | 32 | 64 |

| Germicidin C | 64 | 32 | 64 | 64 | >64 |

Data sourced from studies on 4-hydroxy-α-pyrone derivatives.

Beyond direct growth inhibition, certain pyrone derivatives interfere with virulence factors, which are molecules that enable pathogens to colonize a host. A key example is the inhibition of biofilm formation. Biofilms are communities of microorganisms encased in a self-produced matrix, which confers resistance to antibiotics and immune responses. Pseudopyronines A and B, another class of α-pyrone compounds, have been reported to inhibit biofilm formation in bacteria such as Staphylococcus aureus. This anti-biofilm activity represents a crucial mechanism for disrupting chronic infections.

Target Identification in Pathogenic Organisms

Identifying the specific molecular targets of pyrone derivatives is essential for understanding their antimicrobial mechanisms. While the precise targets of this compound are not fully elucidated, research on analogous compounds provides significant insights.

One proposed mechanism of action for α-pyrones like pseudopyronines A and B against bacteria is the selective disruption of the cell membrane. This action compromises the integrity of the bacterial cell, leading to leakage of cellular contents and ultimately, cell death. Additionally, these compounds have been suggested to inhibit the fatty-acid synthase (FAS) II pathway, which is essential for bacterial membrane biogenesis and is a validated target for antibacterial drugs.

In pathogenic fungi, such as Candida albicans, pyrone derivatives are hypothesized to target proteins crucial for adhesion and biofilm formation. Molecular docking studies have predicted that certain pyrone compounds can bind to the N-terminal peptide-binding cavity of the ALS3 protein. ALS3 is an adhesin that plays a critical role in the attachment of the fungus to host cells and the formation of robust biofilms. By inhibiting ALS3, these compounds can prevent the key initial steps of fungal infection.

Metal Chelation in Biological Contexts

The 4-pyrone scaffold is a well-established metal chelator, capable of binding to various metal ions. This property is central to many of its biological effects.

Impact on Metal Ion Homeostasis within Cells

The ability of pyrone derivatives to chelate metal ions can significantly disrupt the delicate balance of these ions within cells, a state known as metal ion homeostasis. Essential metals like iron, zinc, and copper are vital for numerous cellular processes, acting as cofactors for a vast array of enzymes and proteins. Cellular mechanisms tightly regulate the uptake, storage, and trafficking of these ions to ensure sufficient supply while preventing toxic accumulation.

Pyrone-based chelators that can permeate cellular membranes can sequester intracellular metal ions. For example, the chelation of intracellular iron can disrupt the function of iron-dependent enzymes involved in critical processes like cellular respiration and DNA synthesis. By binding to and forming stable complexes with these metal ions, pyrone derivatives can effectively lower their bioavailable concentration within the cell, leading to a state of metal deprivation that can inhibit cell growth or trigger cell death pathways. The study of bis-kojic acid chelators, which are derived from pyrones, has shown they are capable of crossing cellular membranes, indicating their potential to affect the homeostasis of essential metal ions like Cu(II) and Zn(II) directly within the cellular environment nih.gov.

Interaction with Metalloproteins and Transport Systems (e.g., Human Serum Albumin)

The metal-chelating properties of pyrone derivatives enable their interaction with metalloproteins, which are proteins that require a metal ion for their biological function. By binding to the metal cofactor, the pyrone can inhibit the enzyme's activity. This is a potential mechanism for the inhibition of metalloenzymes that are crucial for the survival of pathogenic organisms researchgate.net.

In the bloodstream, the transport and distribution of many compounds are mediated by carrier proteins, with Human Serum Albumin (HSA) being the most abundant mdpi.com. HSA has two primary drug-binding sites, known as Sudlow sites I and II, which accommodate a wide variety of molecules nih.govnih.gov. Compounds with heterocyclic structures, such as pyrones, often bind to these sites. The binding of a molecule to HSA affects its pharmacokinetic profile, including its half-life, distribution, and availability to target tissues. While specific binding studies for this compound are not extensively documented, the general characteristics of pyrone structures suggest they are likely to interact with HSA, influencing their transport and bioavailability in the body.

Advanced Applications of 3,5 Dimethyl 2 Hydroxymethyl 4 Pyrone and Pyrone Scaffolds

Catalysis and Organometallic Chemistry

The pyrone scaffold serves as a valuable platform for developing ligands and catalytic systems due to its excellent metal-chelating properties. researchgate.net The arrangement of carbonyl and hydroxyl groups facilitates the formation of stable complexes with a variety of transition metals, which are central to many catalytic processes.

Ligand Design for Transition Metal Catalysis

The design of effective ligands is paramount for controlling the activity, selectivity, and stability of transition metal catalysts. Pyrone derivatives, including 3,5-Dimethyl-2-hydroxymethyl-4-pyrone, are attractive candidates for ligand design. The carbonyl group and the adjacent hydroxyl or hydroxymethyl group can act as a bidentate chelate, binding to a metal center to form a stable five or six-membered ring. researchgate.net

Researchers have explored various modifications of the pyrone scaffold to tune its electronic and steric properties for specific catalytic applications. Key strategies include:

Substitution on the Pyrone Ring: Introducing different functional groups onto the pyrone ring can alter the electron density at the coordinating oxygen atoms, thereby influencing the strength of the metal-ligand bond. This modification can impact the catalytic activity of the metal center.

Conversion to Analogues: Hydroxypyrones can be readily converted into analogous thiopyrones and hydroxypyridones, expanding the range of available ligands with different donor atom characteristics (e.g., sulfur or nitrogen instead of oxygen). This allows for fine-tuning the ligand's affinity for different metal ions. researchgate.net

These designed ligands have been used to create complexes with various transition metals, including palladium, nickel, copper, and gold, for use in a range of organic transformations. mdpi.comresearchgate.net

Heterogeneous and Homogeneous Catalytic Systems Utilizing Pyrone Derivatives

Pyrone-based ligands have been successfully incorporated into both homogeneous and heterogeneous catalytic systems.

Homogeneous Catalysis: In homogeneous systems, the catalyst exists in the same phase as the reactants. Gold catalysis, for example, has been effectively used for the synthesis of pyrone natural products. nih.gov In these systems, the pyrone scaffold itself can be the target of the synthesis, or pyrone-metal complexes can act as the catalyst. For instance, palladium-catalyzed oxidative annulations provide an efficient route to synthesize substituted 2-pyrones, showcasing the synergy between transition metals and the pyrone framework. mdpi.com

Heterogeneous Catalysis: For heterogeneous catalysis, pyrone-based ligands are often immobilized on solid supports or used to construct porous materials like Metal-Organic Frameworks (MOFs). MOFs are particularly advantageous as they combine the precise, tunable nature of molecular catalysts with the practical benefits of heterogeneous systems, such as easy separation and recyclability. nih.gov Pyrone-based MOFs can act as catalysts themselves, with the metal nodes or the functionalized pyrone linkers serving as active sites for organic reactions. nih.govresearchgate.net

Materials Science and Engineering

The ability of pyrone derivatives to act as multidentate organic linkers has led to their use in constructing highly ordered, crystalline materials with novel properties and applications.

Fabrication and Characterization of Coordination Polymers and MOFs

Coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) are materials constructed from metal ions or clusters connected by organic ligands. researchgate.net Pyrone derivatives are excellent candidates for these ligands due to their ability to form multiple coordination bonds, bridging metal centers to create one-, two-, or three-dimensional structures. rsc.orgyoutube.com

Fabrication: The synthesis of pyrone-based CPs and MOFs is typically achieved through solvothermal or hydrothermal methods. In this process, a salt of a desired metal ion (e.g., zinc, copper, cobalt) and the pyrone-based ligand are dissolved in a solvent and heated in a sealed vessel. mdpi.com Under these conditions, the components self-assemble into a crystalline framework. The final structure, including its dimensionality and topology, is influenced by factors such as the metal's coordination geometry, the ligand's structure, and the reaction conditions (e.g., temperature, solvent). youtube.com

Characterization: Once synthesized, the structure and properties of these materials are thoroughly characterized using a variety of techniques:

Single-Crystal X-ray Diffraction (SC-XRD): This is the definitive method for determining the precise three-dimensional atomic arrangement, confirming the connectivity between the metal nodes and pyrone linkers. nih.gov

Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to ensure the synthesized product matches the structure determined by SC-XRD. nih.gov

Thermogravimetric Analysis (TGA): This technique assesses the thermal stability of the framework by measuring its weight change as a function of temperature.

Spectroscopic Methods (FT-IR, UV-Vis): These methods are used to confirm the coordination of the pyrone ligand to the metal centers.

The table below summarizes characterization data for a hypothetical MOF constructed with a pyrone-type ligand.

| Characterization Technique | Result | Implication |

| Single-Crystal X-ray Diffraction | 3D porous network | Confirms successful formation of a Metal-Organic Framework. |

| Powder X-ray Diffraction | Sharp peaks matching simulation | Indicates high crystallinity and phase purity of the bulk sample. |

| Brunauer-Emmett-Teller (BET) | Surface Area: ~800 m²/g | Demonstrates significant porosity, suitable for gas adsorption. nih.gov |

| Thermogravimetric Analysis (TGA) | Stable up to 350 °C | Shows high thermal stability of the framework. |

Functional Materials for Gas Adsorption, Sensing, and Conductivity

The porous and chemically tunable nature of pyrone-based MOFs makes them promising candidates for a range of functional applications.

Gas Adsorption: The high surface area and ordered pores of MOFs allow them to adsorb large quantities of gases. nih.gov By modifying the pyrone ligand with specific functional groups (e.g., amino or methoxy (B1213986) groups), the affinity of the MOF for certain gases like carbon dioxide or acetylene (B1199291) can be enhanced. nih.govresearchgate.net This selectivity is crucial for applications in gas separation and purification, such as natural gas sweetening. nih.gov

Sensing: MOFs can be designed as highly sensitive and selective chemical sensors. nih.gov The luminescence of some MOFs, for instance, can change upon the adsorption of specific analyte molecules into the pores. This change can be detected optically, forming the basis of a sensor. Pyrone-based MOFs functionalized to interact with specific pollutants could be used for environmental monitoring.

Conductivity: While most MOFs are insulators, strategies exist to create conductive frameworks. This can be achieved by using specific metal-ligand combinations that facilitate charge transport or by incorporating conductive materials, such as conductive polymers like polypyrrole, into the MOF structure. mdpi.comnih.gov Such conductive materials are being explored for applications in electronics and as scaffolds for tissue engineering where electrical stimulation is beneficial. nih.govnih.gov

| Application | Enabling Property | Pyrone Scaffold Role | Example Conductive Polymer |

| Gas Adsorption | High Porosity, Tunable Surface Chemistry | Forms the structural linker of the porous framework. researchgate.net | N/A |

| Chemical Sensing | Selective Host-Guest Interactions | Functional groups on the pyrone can create specific binding sites. nih.gov | N/A |

| Electrical Conductivity | Charge Transport Pathways | Can be part of a composite material with conductive polymers. mdpi.com | Polypyrrole (PPy), Polyaniline (PANI) nih.gov |

Agrochemical Science: Chemical Mechanisms in Plant Systems

A variety of α-pyrone derivatives are naturally produced by fungi and have been identified as having significant biological activity, including phytotoxic and herbicidal effects. nih.govnih.gov Understanding the chemical mechanisms behind these activities is crucial for developing new, potentially eco-friendly agrochemicals.

Fungal metabolites containing the α-pyrone scaffold have demonstrated potent herbicidal activity by inhibiting the seed germination and growth of various weeds. For example, specific α-pyrone enantiomers isolated from the fungus Alternaria brassicicola were found to significantly inhibit the germination of monocotyledonous weeds like Echinochloa crusgalli (barnyard grass). nih.govresearchgate.net

The table below presents research findings on the herbicidal activity of specific α-pyrone derivatives.

| Compound | Source Organism | Target Weed | Activity | Inhibition Ratio (%) at 100 µg/mL |

| α-Pyrone Derivative 1a | Alternaria brassicicola | Echinochloa crusgalli | Inhibition of Seed Germination | 84.2 ± 5.1 |

| α-Pyrone Derivative 1b | Alternaria brassicicola | Setaria viridis | Inhibition of Seed Germination | 75.3 ± 4.7 |

| Pyrenocin A | Pyrenophora terrestris | Onion Seedlings | Inhibition of Elongation | ED50 of 4 µg/mL nih.gov |

Chemical Interactions with Plant Hormonal Pathways (e.g., Auxin-like activity)

Scientific literature to date does not provide specific information on the chemical interactions of this compound with plant hormonal pathways, including any potential auxin-like activity. Research has not yet elucidated the specific molecular interactions, such as binding to auxin receptors or influencing auxin signaling cascades, for this particular compound.

However, the broader class of pyrone scaffolds, to which this compound belongs, has been noted for a variety of biological activities, some of which indirectly suggest the potential for interaction with plant systems. Pyrone derivatives are recognized for their diverse biological effects, including phytotoxic properties, which imply an interaction with plant physiological processes that could potentially involve hormonal pathways. For instance, certain pyrone-containing natural products have demonstrated growth-inhibitory effects on various plant species. This observed phytotoxicity could, in principle, arise from interference with essential hormonal signaling that governs plant growth and development, such as the auxin pathway.

The auxin signaling pathway is a critical regulator of nearly every aspect of plant growth and development. It involves a complex interplay of proteins, including the TRANSPORT INHIBITOR RESISTANT1/AUXIN SIGNALING F-BOX (TIR1/AFB) auxin co-receptors, the AUXIN/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors. Compounds with auxin-like activity typically function by binding to the TIR1/AFB receptors, which promotes the degradation of Aux/IAA proteins and subsequently releases ARFs to activate the expression of auxin-responsive genes. While there is no direct evidence to suggest that this compound or other 4-pyrones act in this manner, the structural diversity within the pyrone family allows for a wide range of potential molecular interactions.

Further research, including targeted bioassays and molecular docking studies, is necessary to determine if this compound possesses any affinity for auxin receptors or can otherwise modulate the auxin signaling pathway. Without such dedicated studies, any discussion of its auxin-like activity remains speculative.

Influence on Plant Metabolic Processes (Chemical Perspective)

There is currently a lack of specific research on the influence of this compound on plant metabolic processes from a chemical perspective. The metabolic fate of this compound in plant tissues, its potential to inhibit or activate specific plant enzymes, and its impact on the biosynthesis of primary and secondary metabolites have not been documented in the scientific literature.

Examining the broader class of pyrone derivatives reveals a range of effects on the metabolism of plants and their associated microorganisms. Many pyrones of fungal origin are known to exhibit phytotoxic effects, which are a direct consequence of their interference with the host plant's metabolic pathways. These phytotoxic pyrones can disrupt fundamental processes such as photosynthesis, respiration, and nutrient uptake by targeting key enzymes or disrupting membrane integrity.

For example, some pyrone derivatives have been shown to inhibit the growth of plant pathogens. This antimicrobial activity often stems from the inhibition of essential metabolic enzymes within the pathogen, thereby disrupting its ability to infect and colonize the plant. While this action is on a separate organism, it highlights the potential for pyrone scaffolds to interact with biological systems at a metabolic level.

The chemical structure of this compound, featuring a hydroxyl group and methyl substituents on the pyrone ring, provides reactive sites that could potentially interact with plant enzymes. The hydroxymethyl group, in particular, could be a site for glycosylation or other metabolic modifications by the plant, which could alter its biological activity and solubility. However, without experimental data, the specific metabolic pathways in plants that might be affected by this compound remain unknown.

Future research in this area would require metabolomic studies to analyze changes in the plant's metabolite profile upon treatment with this compound. Additionally, enzymatic assays would be necessary to identify any specific enzymes that are inhibited or activated by this compound.

Table of Biological Activities of Various Pyrone Derivatives

| Compound/Derivative Class | Biological Activity | Target Organism(s) |

| 6-pentyl-alpha-pyrone | Antifungal, plant growth inhibition | Fungi (e.g., Fusarium oxysporum), various plants |

| Kojic acid (a γ-pyrone) | Tyrosinase inhibition, antimicrobial | Fungi, Bacteria |

| Naphtho-γ-pyrones | Antibacterial, Antifungal | Staphylococcus aureus, Candida albicans, Rhizoctonia solani |

| Dibenzo-α-pyrones | iNOS inhibition (anti-inflammatory) | Murine macrophage cells (RAW 264.7) |

| Isocoumarin and Pyrone Derivatives | Cytotoxic | Human cancer cell lines (HeLa, HepG2) |

Analytical Methodologies for the Characterization and Quantification of Pyrone Compounds in Research

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometry stands as a cornerstone for the quantitative analysis of pyrone compounds due to its simplicity, cost-effectiveness, and reliability. nih.govnih.gov These methods are predicated on the principle that molecules absorb light at specific wavelengths. The amount of light absorbed is directly proportional to the concentration of the substance in a solution, a relationship described by the Beer-Lambert law.

For pyrone derivatives, UV-Vis spectrophotometry is particularly useful. The conjugated system of double bonds within the pyrone ring structure leads to characteristic absorption in the ultraviolet and visible regions of the electromagnetic spectrum. iosrjournals.org The analysis involves preparing a solution of the pyrone compound and measuring its absorbance at the wavelength of maximum absorption (λmax). A calibration curve, constructed by plotting the absorbance of standard solutions of known concentrations against their respective concentrations, is then used to determine the concentration of the unknown sample.